molecular formula C11H12ClN B14721259 3-(4-Chlorophenyl)-N,N-dimethylprop-2-yn-1-amine CAS No. 13807-33-5

3-(4-Chlorophenyl)-N,N-dimethylprop-2-yn-1-amine

Cat. No.: B14721259
CAS No.: 13807-33-5
M. Wt: 193.67 g/mol
InChI Key: UXGKFWZWLKAQSJ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-N,N-dimethylprop-2-yn-1-amine is an organic compound characterized by the presence of a chlorophenyl group attached to a dimethylprop-2-yn-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-N,N-dimethylprop-2-yn-1-amine typically involves the reaction of 4-chlorobenzyl chloride with N,N-dimethylprop-2-yn-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-N,N-dimethylprop-2-yn-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted amines or other functionalized compounds.

Scientific Research Applications

3-(4-Chlorophenyl)-N,N-dimethylprop-2-yn-1-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-N,N-dimethylprop-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1-propyn-1-amine: Similar in structure but lacks the dimethylamino group.

    4-Chlorophenylacetylene: Contains the chlorophenyl group but lacks the amine functionality.

    N,N-Dimethyl-3-phenylprop-2-yn-1-amine: Similar structure but without the chlorine atom on the phenyl ring.

Uniqueness

3-(4-Chlorophenyl)-N,N-dimethylprop-2-yn-1-amine is unique due to the presence of both the chlorophenyl and dimethylamino groups, which confer specific chemical and biological properties

Properties

CAS No.

13807-33-5

Molecular Formula

C11H12ClN

Molecular Weight

193.67 g/mol

IUPAC Name

3-(4-chlorophenyl)-N,N-dimethylprop-2-yn-1-amine

InChI

InChI=1S/C11H12ClN/c1-13(2)9-3-4-10-5-7-11(12)8-6-10/h5-8H,9H2,1-2H3

InChI Key

UXGKFWZWLKAQSJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC#CC1=CC=C(C=C1)Cl

Origin of Product

United States

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